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Compound of Interest

Compound Name:
2-(1-methyl-1H-pyrazol-4-yl)ethan-

1-amine

Cat. No.: B1322839 Get Quote

For researchers and professionals in the field of drug discovery, N-methyl pyrazole analogs

represent a versatile and highly valuable scaffold. The strategic methylation of the pyrazole

nitrogen often enhances metabolic stability and modulates binding affinities, making these

compounds promising candidates for a range of therapeutic targets. This guide provides a

comparative analysis of the structure-activity relationships (SAR) of N-methyl pyrazole analogs,

with a focus on their application as kinase, phosphodiesterase (PDE), and other enzyme

inhibitors, as well as anticancer and antimicrobial agents. The information is supported by

quantitative data from multiple studies, detailed experimental protocols for key assays, and

visualizations of relevant biological and experimental frameworks.

Comparative Analysis of Biological Activities
The biological potency of N-methyl pyrazole derivatives is intricately linked to the nature and

position of substituents on the pyrazole ring and any associated fused or pendant ring systems.

The following sections and tables summarize quantitative data from various studies,

highlighting the impact of structural modifications on their inhibitory activities.

N-Methyl Pyrazole Analogs as Kinase Inhibitors
N-methyl pyrazole derivatives have been extensively investigated as potent inhibitors of

various kinases, playing crucial roles in cellular signaling pathways implicated in cancer and

inflammatory diseases.
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Table 1: SAR of N-Methyl Pyrazole Analogs as HPK1 and JNK3 Kinase Inhibitors
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Compound Target Modification IC50 (µM)
Key SAR
Observations

5 HPK1 N1-H Pyrazole -

Parent

compound, good

potency but

lower solubility.

[1]

6 HPK1
N1-Methyl

Pyrazole
-

N-methylation

improved

solubility and

selectivity

compared to

compound 5.[1]

16a HPK1
N1-Difluoroethyl

Pyrazole
-

Further

optimization of

the N1-

substituent led to

a potent in vivo

tool.[1]

1 JNK3 N1-H Pyrazole 0.63

Potent and

selective against

p38.[2]

7 JNK3
N1-Methyl

Pyrazole
1.45

N-methylation

decreased JNK3

inhibition, but

was intended to

improve brain

penetration by

reducing polarity.

[2]

8 JNK3 N1-Methyl, 5-

Chloro

Pyrimidine

0.86 Addition of a 5-

chloro group on

the pyrimidine

ring recovered
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some of the

potency lost by

N-methylation.[2]

14 JNK3

N1-Methyl

Pyrazole

(Pyridine Core)

-

N-alkylation of

the pyrazole

nitrogen in the

pyridine series

also led to a

slight decrease

in potency.[2]

Experimental Protocols: Kinase Inhibition Assays

A common method to determine the inhibitory activity of compounds against kinases like HPK1

and JNK3 is the ADP-Glo™ Kinase Assay.

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The

amount of ADP is directly proportional to the kinase activity.

Procedure:

The kinase, substrate, ATP, and the test compound are incubated together in a reaction

buffer.

After the incubation period, a reagent is added to terminate the kinase reaction and deplete

the remaining ATP.

A second reagent is then added to convert the ADP produced into ATP.

This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a

luminescent signal.

The intensity of the luminescent signal is proportional to the amount of ADP produced and

thus reflects the kinase activity.

IC50 values are calculated by measuring the luminescence at various concentrations of the

inhibitor.
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N-Methyl Pyrazole Analogs as Phosphodiesterase (PDE)
Inhibitors
N-methyl pyrazole derivatives have also shown promise as inhibitors of phosphodiesterases,

enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP) involved in various

signaling pathways.

Table 2: SAR of Dihydropyranopyrazole Derivatives as PDE2 Inhibitors

Compound Modification PDE2 IC50 (nM)
Key SAR
Observations

(R)-LZ77 Hit Compound 261.3

Moderate inhibitory

activity identified

through virtual

screening.[3]

(+)-11h

4-

(trifluoromethyl)benzyl

)oxyl side chain

41.5

The

trifluoromethylbenzyl

group enters a

hydrophobic pocket,

significantly improving

inhibitory activity.[3]

11c

Substituent at 4-

position of the

benzene ring

-

Lower activity

compared to

substitution at the 5-

position.[3]

11f

Substituent at 5-

position of the

benzene ring

-

Higher activity,

indicating the

importance of the

substituent position on

the benzene ring.[3]

Experimental Protocols: PDE2 Inhibition Assay
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The inhibitory activity against PDE2 is typically determined using a fluorescence polarization

(FP)-based assay.

Principle: This assay is a competitive binding assay where the inhibitor competes with a

fluorescently labeled ligand for binding to the active site of the enzyme.

Procedure:

The PDE2 enzyme, the fluorescently labeled ligand, and the test compound are incubated

together.

The binding of the fluorescent ligand to the large enzyme molecule results in a high

fluorescence polarization value.

If the test compound inhibits the binding of the fluorescent ligand, the polarization value will

be low.

The IC50 value is determined by measuring the fluorescence polarization at different

concentrations of the test compound.

Visualizing Structure-Activity Relationships and
Workflows
To better understand the complex relationships in SAR studies and the experimental

processes, graphical representations are invaluable.
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Click to download full resolution via product page

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Kinase

Phosphorylated_Substrate

Phosphorylation

ADP

ATP Substrate N-Methyl Pyrazole
InhibitorN_Methyl_pyrazole

Inhibition

Click to download full resolution via product page

Caption: Mechanism of action for N-methyl pyrazole analogs as kinase inhibitors.

Conclusion
The N-methyl pyrazole scaffold is a cornerstone in modern medicinal chemistry, offering a

versatile platform for the development of potent and selective inhibitors for a multitude of

biological targets.[4][5] The introduction of a methyl group at the N1 position of the pyrazole

ring consistently influences key pharmacological properties, including solubility, metabolic

stability, and target engagement.[1][2] As demonstrated in the comparative data, further

substitutions on the pyrazole core and associated phenyl rings allow for fine-tuning of activity

and selectivity. The systematic exploration of these structural modifications, guided by robust in

vitro assays and iterative design, continues to yield promising drug candidates for a variety of

diseases. Future research will likely focus on exploring novel substitution patterns and the

development of pyrazole-based hybrid molecules to address challenges such as drug

resistance and off-target effects.[6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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